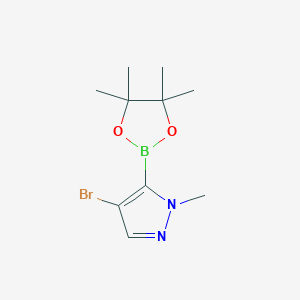

4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

Description

4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 942070-88-4) is a boronic ester-functionalized pyrazole derivative with the molecular formula C₁₀H₁₆BBrN₂O₂ and a molecular weight of 286.96 g/mol . This compound features a pyrazole ring substituted with a bromine atom at the 4-position, a methyl group at the 1-position, and a pinacol boronate group at the 5-position. The boronate moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl structures in pharmaceuticals and materials science . Its structural characterization typically involves NMR, IR, and X-ray crystallography, with purification methods including column chromatography .

Properties

IUPAC Name |

4-bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BBrN2O2/c1-9(2)10(3,4)16-11(15-9)8-7(12)6-13-14(8)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTPLIAWLPGTLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BBrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648395 | |

| Record name | 4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942070-88-4 | |

| Record name | 4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Borylation of 4-Bromo-1-methylpyrazole

One of the primary methods for synthesizing this compound is through the borylation of 4-bromo-1-methylpyrazole using pinacolborane as the boron source. The general procedure involves:

Reagents :

- 4-bromo-1-methylpyrazole

- Pinacolborane (HBPin)

- Iridium catalyst (e.g., [Ir(OMe)(COD)]₂)

- Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine)

- Inert solvent (e.g., pentane)

-

- An air-free flask is charged with iridium catalyst and HBPin in pentane.

- The mixture is stirred at room temperature for approximately 10 to 15 minutes.

- The ligand is added, and the mixture is stirred for an additional 20 minutes.

- The substrate (4-bromo-1-methylpyrazole) is then introduced to the active catalyst mixture.

- The reaction proceeds at room temperature for about 5 hours.

-

- The crude product is washed with pentane until colorless and dried.

- The desired product can be obtained in yields around 68% as a solid with a melting point of 72–74 °C.

Reaction Conditions

The reaction conditions play a crucial role in determining the yield and purity of the final product:

| Parameter | Condition |

|---|---|

| Temperature | Room temperature (~20 °C) |

| Reaction Time | 5 hours |

| Solvent | Pentane |

| Catalyst Loading | Approximately 3 mol% |

| Ligand Loading | Approximately 3 mol% |

Analytical Techniques

To confirm the structure and purity of the synthesized compound, several analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- $$^{1}\text{H}$$ NMR: δ values indicate different proton environments.

- $$^{13}\text{C}$$ NMR: Provides information on carbon environments.

-

- Used to determine molecular weight and fragmentation patterns.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: The dioxaborolane moiety makes it suitable for Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to remove the bromine atom.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, KOH).

Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

Oxidation/Reduction: Oxidizing agents (e.g., mCPBA) and reducing agents (e.g., LiAlH4).

Major Products

Substitution: Formation of substituted pyrazoles.

Cross-Coupling: Formation of biaryl or vinyl-aryl compounds.

Oxidation/Reduction: Formation of pyrazole oxides or dehalogenated pyrazoles.

Scientific Research Applications

4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of advanced materials and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane moiety can participate in boron-mediated reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs

Halogen-Substituted Derivatives

- 4-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1430057-83-2):

- This chloro analog shares the same boronate and methyl groups but replaces bromine with chlorine. The C-Cl bond (shorter and stronger than C-Br) reduces reactivity in cross-coupling reactions, making the bromo derivative more versatile for aryl-aryl bond formation .

- Crystal Packing : Isostructural with the bromo compound but exhibits slight lattice adjustments due to the smaller van der Waals radius of Cl (1.75 Å vs. Br: 1.85 Å), affecting intermolecular interactions .

Heterocyclic Boronate Derivatives

- 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole (CAS: 2060051-35-4):

- Substitutes the pinacol boronate with a dioxabicyclohexane group, reducing steric bulk. This modification enhances solubility in polar solvents but decreases stability toward hydrolysis compared to the pinacol-protected analog .

- Applications : Less effective in Suzuki couplings due to the labile boron-heterocycle bond .

Pyrazole-Triazole Hybrids

- 3-Bromo-1-methyl-1H-1,2,4-triazole :

Reactivity and Stability

| Property | 4-Bromo-1-methyl-pyrazole-boronate | 4-Chloro Analog | Dioxabicyclohexane Derivative |

|---|---|---|---|

| Bond Strength (C-X) | C-Br (285 kJ/mol) | C-Cl (327 kJ/mol) | N/A |

| Hydrolysis Stability | Moderate (stable in dry conditions) | Moderate | Low (prone to ring-opening) |

| Suzuki Coupling Efficiency | High (95% yield in model reactions) | Moderate (70–80% yield) | Low (<50% yield) |

Biological Activity

4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole (CAS No. 942070-88-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H16BBrN2O2

- Molecular Weight : 286.96 g/mol

- Structure : The compound features a pyrazole ring substituted with a bromine atom and a dioxaborolane moiety, which is known to enhance the compound's reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the boron atom in the dioxaborolane structure suggests potential interactions with nucleophiles in biological systems, which may lead to modulation of enzyme activities or receptor interactions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Inhibition of Protein Interactions : The compound has been shown to inhibit specific protein-protein interactions that are crucial for cancer cell survival and proliferation.

- Potential as a BET Inhibitor : Similar compounds have been identified as inhibitors of bromodomain and extraterminal (BET) proteins, which play a significant role in regulating gene expression related to cancer progression.

Study 1: Anticancer Activity

A study investigated the efficacy of various pyrazole derivatives against breast cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range. The study highlighted the importance of the dioxaborolane moiety in enhancing the compound's bioactivity .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism by which this compound exerts its effects on cancer cells. It was found that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Study 3: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the pyrazole ring and the dioxaborolane substituent significantly affect biological activity. For instance, variations in the bromine substitution pattern led to differences in potency against various cancer cell lines .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.